Rubitecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

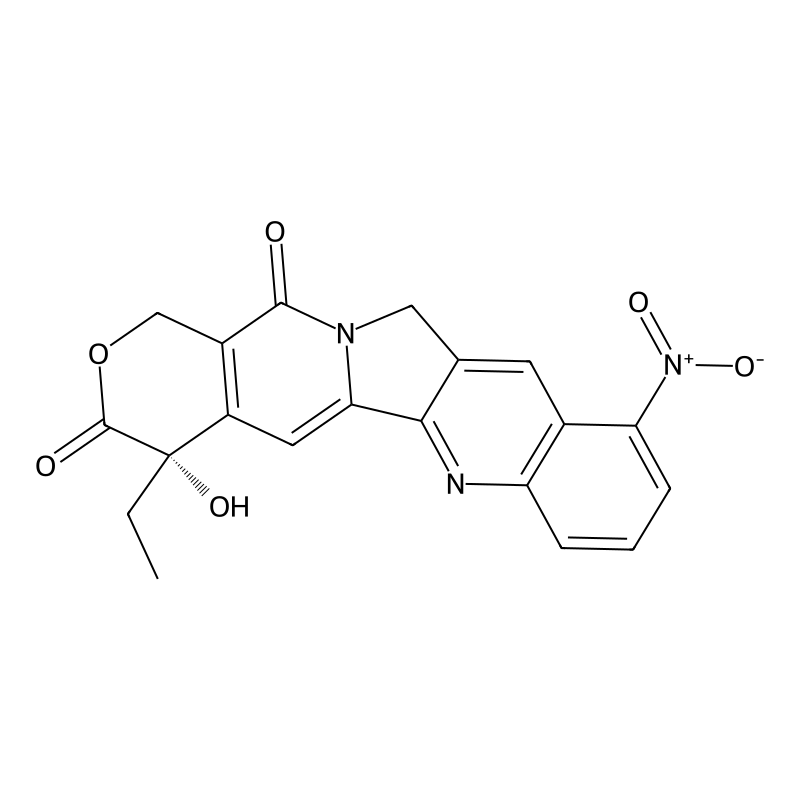

Rubitecan (CAS: 91421-42-0), also known as 9-nitrocamptothecin, is a highly lipophilic, orally active derivative of camptothecin that functions as a potent DNA topoisomerase I inhibitor. Unlike its water-soluble, intravenously administered analogs such as topotecan and irinotecan, rubitecan is characterized by its poor aqueous solubility and high lipid affinity, making it a primary candidate for advanced formulation research, including solid dispersions, PLGA nanoparticles, and liposomal delivery systems. In vivo, it acts as a prodrug that undergoes conversion to 9-aminocamptothecin (9-AC), providing sustained exposure to the active metabolite. For procurement professionals and formulation scientists, rubitecan offers a specific combination of oral bioavailability, evasion of ABCG2/BCRP efflux transporters, and compatibility with nanoscale lipid carriers, distinguishing it from both the unstable parent compound and heavily modified water-soluble derivatives[1].

Substituting rubitecan with water-soluble analogs (e.g., topotecan or irinotecan) or the parent camptothecin fundamentally alters assay mechanics and formulation viability. Water-soluble analogs are optimized for intravenous administration and often exhibit rapid systemic clearance, failing to replicate the sustained, prodrug-driven pharmacokinetic profile of orally administered rubitecan. Furthermore, the active metabolite 9-aminocamptothecin (9-AC) and topotecan are highly susceptible to ABCG2/BCRP-mediated cellular efflux, leading to rapid intracellular depletion in multidrug-resistant models. Because rubitecan is not a BCRP substrate, it maintains intracellular concentrations in resistant cell lines where generic substitutes fail. Finally, the parent camptothecin suffers from rapid lactone ring hydrolysis at physiological pH; rubitecan's specific 9-nitro substitution alters its lipophilicity and formulation compatibility, allowing for protective encapsulation in liposomes that cannot be efficiently achieved with generic in-class substitutes [1].

High-Efficiency Liposomal Loading Capacity

Rubitecan's specific lipophilicity allows for highly efficient encapsulation in optimized lipid carriers (e.g., HSPC/SPC or PEGylated cholesterol systems). While conventional liposomes yield a poor drug-to-lipid molar ratio of 1:72, optimized formulations increase this ratio to 1:6 or 1:18, maintaining an encapsulation efficiency of approximately 80%. This results in stable nanoparticles (~120-190 nm) that protect the active lactone ring from premature hydrolysis [1].

| Evidence Dimension | Drug-to-lipid molar ratio in liposomal formulations |

| Target Compound Data | 1:6 to 1:18 ratio with ~80% encapsulation efficiency |

| Comparator Or Baseline | 1:72 ratio in conventional unoptimized liposomes |

| Quantified Difference | Up to a 12-fold increase in drug-to-lipid loading capacity |

| Conditions | HSPC/SPC or Chol-PEG liposomal formulations vs. standard SPC/cholesterol |

Enables the scalable manufacturing of high-payload nanocarriers without the rapid precipitation or leakage seen with generic camptothecins.

Evasion of BCRP-Mediated Cellular Efflux

A critical differentiator for rubitecan in multidrug-resistant cancer models is its ability to evade specific efflux pumps. Studies demonstrate that while the downstream metabolite 9-aminocamptothecin (9-AC) and the analog topotecan are active substrates for the ABCG2/BCRP efflux transporter, the parent rubitecan (9-NC) is not. This allows rubitecan to accumulate and maintain cytotoxic concentrations in BCRP-overexpressing cell lines where in-class substitutes are rapidly expelled [1].

| Evidence Dimension | Susceptibility to ABCG2/BCRP-mediated cellular efflux |

| Target Compound Data | Not a substrate for BCRP efflux |

| Comparator Or Baseline | 9-Aminocamptothecin (9-AC) and Topotecan (recognized BCRP substrates) |

| Quantified Difference | Complete evasion of BCRP-mediated efflux for the intact prodrug |

| Conditions | In vitro cellular accumulation assays in BCRP-overexpressing models |

Makes rubitecan the necessary Topoisomerase I inhibitor for assays involving multidrug-resistant cell lines that overexpress BCRP.

Sustained In Vivo Prodrug Conversion

Unlike topotecan and irinotecan, which are typically restricted to intravenous use, rubitecan is orally bioavailable and acts as a sustained-release prodrug. Following oral administration, rubitecan achieves a plasma half-life of approximately 4.9 hours in humans, undergoing continuous in vivo conversion to 9-aminocamptothecin (9-AC). This provides a prolonged exposure to the active metabolite, contrasting with the rapid clearance profiles of direct 9-AC administration or IV-only analogs [1].

| Evidence Dimension | Route of administration and plasma half-life |

| Target Compound Data | Oral administration yields ~4.9 h half-life with sustained 9-AC conversion |

| Comparator Or Baseline | IV-only analogs (Topotecan) or direct 9-AC administration |

| Quantified Difference | Enables oral dosing regimens with prolonged active metabolite exposure |

| Conditions | In vivo pharmacokinetic profiling (human/mammalian models) |

Crucial for researchers developing oral chemotherapeutic regimens or sustained-release models without requiring continuous intravenous infusion.

Development of Advanced Nanoparticle and Liposomal Drug Delivery Systems

Due to its high lipophilicity and optimized drug-to-lipid loading ratios (up to 1:6), rubitecan is utilized as an active pharmaceutical ingredient (API) for formulating PEGylated liposomes, solid lipid nanoparticles, and PLGA carriers. It serves as a benchmark hydrophobic drug for testing novel encapsulation techniques designed to protect pH-sensitive lactone rings[1].

In Vitro Modeling of Multidrug-Resistant Cancers

Because rubitecan evades ABCG2/BCRP-mediated efflux—unlike its metabolite 9-AC or the analog topotecan—it is the required Topoisomerase I inhibitor for screening assays and mechanistic studies involving BCRP-overexpressing cell lines, such as resistant breast or colon cancer models [2].

Oral Chemotherapy and Prodrug Pharmacokinetic Studies

Rubitecan's established profile as an orally bioavailable prodrug that converts to 9-aminocamptothecin makes it a critical reference compound for in vivo pharmacokinetic studies. It is utilized to model sustained-release dynamics, gastrointestinal absorption of lipophilic drugs, and hepatic prodrug conversion pathways [3].

References

- [1] Chen, J., et al. (2006). Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin. Drug Development and Industrial Pharmacy, 32(6), 719-726.

- [2] Bailly, C. (2015). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? American Journal of Cancer Research, 5(12), 3310–3339.

- [3] Hinz, H. R., et al. (1994). Pharmacokinetics of the in vivo and in vitro conversion of 9-nitro-20(S)-camptothecin to 9-amino-20(S)-camptothecin in humans, dogs, and mice. Cancer Research, 54(11), 3096-3100.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP1 [HSA:7150] [KO:K03163]

Other CAS

Wikipedia

Use Classification

Dates

2: Patel H, Stoller R, Auber M, Potter D, Cai C, Zamboni W, Kiefer G, Matin K, Schmotzer A, Ramanathan RK. Phase II study of rubitecan, an oral camptothecin in patients with advanced colorectal cancer who have failed previous 5-fluorouracil based chemotherapy. Invest New Drugs. 2006 Jul;24(4):359-63. PubMed PMID: 16525767.

3: Clark JW. Rubitecan. Expert Opin Investig Drugs. 2006 Jan;15(1):71-9. Review. PubMed PMID: 16370935.

4: Chedid S, Rivera E, Frye DK, Ibrahim N, Esteva F, Valero V, Hortobagyi G, Mettinger KL, Cristofanilli M. Minimal clinical benefit of single agent Orathecin (Rubitecan) in heavily pretreated metastatic breast cancer. Cancer Chemother Pharmacol. 2006 Apr;57(4):540-4. Epub 2005 Sep 29. PubMed PMID: 16193332.

5: Baka S, Ranson M, Lorigan P, Danson S, Linton K, Hoogendam I, Mettinger K, Thatcher N. A phase II trial with RFS2000 (rubitecan) in patients with advanced non-small cell lung cancer. Eur J Cancer. 2005 Jul;41(11):1547-50. PubMed PMID: 16026691.

6: Burris HA 3rd, Rivkin S, Reynolds R, Harris J, Wax A, Gerstein H, Mettinger KL, Staddon A. Phase II trial of oral rubitecan in previously treated pancreatic cancer patients. Oncologist. 2005 Mar;10(3):183-90. PubMed PMID: 15793221.

7: Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000. Drugs R D. 2004;5(5):305-11. PubMed PMID: 15357630.

8: Schoemaker NE, Mathôt RA, Schöffski P, Rosing H, Schellens JH, Beijnen JH. Development of an optimal pharmacokinetic sampling schedule for rubitecan administered orally in a daily times five schedule. Cancer Chemother Pharmacol. 2002 Dec;50(6):514-7. Epub 2002 Nov 5. PubMed PMID: 12451480.

9: Fracasso PM, Rader JS, Govindan R, Herzog TJ, Arquette MA, Denes A, Mutch DG, Picus J, Tan BR, Fears CL, Goodner SA, Sun SL. Phase I study of rubitecan and gemcitabine in patients with advanced malignancies. Ann Oncol. 2002 Nov;13(11):1819-25. PubMed PMID: 12419757.

10: Sands H, Mishra A, Stoeckler JD, Hollister B, Chen SF. Preclinical activity of an i.v. formulation of rubitecan in IDD-P against human solid tumor xenografts. Anticancer Drugs. 2002 Oct;13(9):965-75. PubMed PMID: 12394260.

11: Schöffski P, Herr A, Vermorken JB, Van den Brande J, Beijnen JH, Rosing H, Volk J, Ganser A, Adank S, Botma HJ, Wanders J. Clinical phase II study and pharmacological evaluation of rubitecan in non-pretreated patients with metastatic colorectal cancer-significant effect of food intake on the bioavailability of the oral camptothecin analogue. Eur J Cancer. 2002 Apr;38(6):807-13. PubMed PMID: 11937315.

12: Giovanella BC, Stehlin JS, Hinz HR, Kozielski AJ, Harris NJ, Vardeman DM. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (Rubitecan). Int J Oncol. 2002 Jan;20(1):81-8. PubMed PMID: 11743646.

13: Kemp KR, Liehr JG, Giovanella B. Combined radiation and 9-nitrocamptothecin (rubitecan) in the treatment of locally advanced pancreatic cancer. Ann N Y Acad Sci. 2000;922:320-3. PubMed PMID: 11193912.

Explore Compound Types